3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
Description
3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex heterocyclic compound that belongs to the class of triazino-benzothiazoles This compound is characterized by its unique structure, which includes a triazine ring fused with a benzothiazole moiety
Properties
Molecular Formula |
C17H12ClN3O2S |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C17H12ClN3O2S/c1-9-6-13-14(7-10(9)2)24-16-19-15(22)20(17(23)21(13)16)12-5-3-4-11(18)8-12/h3-8H,1-2H3 |
InChI Key |
CFXVUVNCHVGNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves the condensation of 3-chlorobenzoyl isothiocyanate with 6-substituted benzothiazoles under reflux conditions in an appropriate solvent such as benzene . The reaction is carried out for several hours to ensure complete conversion, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]benzoxazole
- 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione stands out due to its unique combination of a triazine ring fused with a benzothiazole moiety, along with specific chlorophenyl and dimethyl substitutions
Biological Activity
The compound 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazino-benzothiazole core which is significant for its biological interactions.
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of p38 MAPK : The compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation. Inhibition of this pathway may lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) .
- Antioxidant Activity : It has been shown to possess antioxidant properties that can mitigate oxidative stress in various biological systems .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that the compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This apoptotic effect was particularly pronounced in breast cancer and leukemia cell lines .
- In Vivo Studies : Animal model studies have shown significant tumor growth inhibition when treated with the compound compared to control groups. The mechanism appears to involve both direct cytotoxicity and immunomodulatory effects .
Anti-inflammatory Effects
Due to its ability to inhibit p38 MAPK, the compound has been explored for its anti-inflammatory properties:
- Cytokine Modulation : The compound significantly reduces levels of TNF-alpha and interleukin-6 (IL-6) in stimulated macrophage cultures, indicating a potential use in treating inflammatory diseases .
Study 1: Anticancer Activity
A study published in 2024 evaluated the efficacy of the compound against various cancer types. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Study 2: Inflammatory Response
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased swelling and joint destruction compared to untreated controls. Histological analysis confirmed reduced infiltration of inflammatory cells .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
